Product packaging for 3-(4-Chloro-3-fluorobenzyl)azetidine(Cat. No.:)

3-(4-Chloro-3-fluorobenzyl)azetidine

Cat. No.: B11899920
M. Wt: 199.65 g/mol
InChI Key: BZHPTCOPSSQMMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chloro-3-fluorobenzyl)azetidine is a chemical building block of interest in medicinal chemistry and drug discovery research. Azetidines, which are four-membered saturated heterocycles containing one nitrogen atom, are increasingly valued in the design of novel therapeutic compounds . Their application is particularly noted in the development of agents that target the Central Nervous System (CNS), as these scaffolds can be optimized to possess properties that facilitate blood-brain barrier penetration . The structure of this compound, featuring both an azetidine ring and a substituted benzyl group, makes it a versatile intermediate for generating skeletal diversity in compound libraries . Researchers utilize such densely functionalized azetidine cores to create fused, bridged, and spirocyclic ring systems, which are essential for probing structure-activity relationships in biological studies . The 4-chloro-3-fluoro benzyl substituent is a common pharmacophoric element that can be leveraged for further synthetic modification, enabling the exploration of new chemical space in the search for bioactive molecules . This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClFN B11899920 3-(4-Chloro-3-fluorobenzyl)azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

3-[(4-chloro-3-fluorophenyl)methyl]azetidine

InChI

InChI=1S/C10H11ClFN/c11-9-2-1-7(4-10(9)12)3-8-5-13-6-8/h1-2,4,8,13H,3,5-6H2

InChI Key

BZHPTCOPSSQMMK-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CC2=CC(=C(C=C2)Cl)F

Origin of Product

United States

Synthetic Methodologies for Azetidine Derivatives

Strategies for Azetidine (B1206935) Ring Formation

The formation of the azetidine core can be accomplished through several strategic approaches, each offering distinct advantages in terms of substrate scope and functional group tolerance.

A powerful method for constructing the azetidine ring is through the intramolecular aminolysis of epoxy amines. frontiersin.org This strategy involves a nucleophilic attack by the amine onto one of the epoxide carbons, leading to ring closure. The regioselectivity of this reaction is crucial and can be controlled by catalysts.

Recent research has demonstrated the efficacy of Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) as a catalyst for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines. nih.govnih.govelsevierpure.com This catalytic system promotes a C3-selective aminolysis, affording the desired azetidine derivatives in high yields. nih.gov The reaction has been shown to tolerate a variety of functional groups, including those that are acid-sensitive or Lewis basic. frontiersin.orgnih.gov The choice of catalyst and the stereochemistry of the epoxy amine substrate are critical in determining the reaction's outcome, with La(OTf)₃ favoring azetidine formation from cis-isomers. nih.govfrontiersin.org

Table 1: La(OTf)₃-Catalyzed Azetidine Synthesis from cis-3,4-Epoxy Amines nih.govfrontiersin.org

Substrate (Epoxy Amine) Catalyst Solvent Temperature Product (Azetidine) Yield
cis-N-benzyl-3,4-epoxyhexan-1-amine La(OTf)₃ DCE Reflux 1-benzyl-2-ethyl-3-hydroxyazetidine 81%
cis-N-(4-methoxybenzyl)-3,4-epoxyhexan-1-amine La(OTf)₃ DCE Reflux 2-ethyl-3-hydroxy-1-(4-methoxybenzyl)azetidine 85%
cis-N-(4-chlorobenzyl)-3,4-epoxyhexan-1-amine La(OTf)₃ DCE Reflux 1-(4-chlorobenzyl)-2-ethyl-3-hydroxyazetidine 83%
cis-N-butyl-3,4-epoxyhexan-1-amine La(OTf)₃ DCE Reflux 1-butyl-2-ethyl-3-hydroxyazetidine 88%

Data sourced from studies on La(OTf)₃-catalyzed intramolecular aminolysis. nih.govfrontiersin.org

Cycloaddition reactions provide a direct route to four-membered rings. The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, is a cornerstone for the synthesis of 2-azetidinones, also known as β-lactams. mdpi.comwikipedia.org This reaction is of particular importance due to the prevalence of the β-lactam core in many antibiotic agents. ijrpr.com

The reaction proceeds through a zwitterionic intermediate formed by the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon. organic-chemistry.org Subsequent ring closure yields the azetidinone ring. organic-chemistry.org The stereochemistry of the final product (cis or trans) is influenced by the electronic properties of the substituents on both the ketene and the imine, as well as the reaction conditions. organic-chemistry.org Ketenes are often highly reactive and are typically generated in situ from acyl chlorides and a tertiary amine. mdpi.comresearchgate.net

Table 2: Examples of Staudinger Ketene-Imine Cycloaddition mdpi.comscirp.org

Ketene Precursor Imine Base/Solvent Product (Azetidinone)
Chloroacetyl chloride N-(pyridin-3-ylmethylene)aniline Triethylamine / Dichloromethane 3-chloro-1-phenyl-4-(pyridin-3-yl)azetidin-2-one
Methoxyacetyl chloride N-benzylidenemethanamine Triethylamine / Dichloromethane 3-methoxy-1-methyl-4-phenylazetidin-2-one
Phenoxyacetyl chloride N-(4-chlorobenzylidene)aniline Triethylamine / Dichloromethane 1-(4-chlorophenyl)-3-phenoxy-4-phenylazetidin-2-one

This table presents representative examples of the Staudinger reaction.

Another important cycloaddition is the aza Paternò–Büchi reaction, which is a photochemical [2+2] cycloaddition between an imine and an alkene to form azetidines. nih.govresearchgate.net This method is one of the most efficient ways to synthesize functionalized azetidines, often proceeding in a single step with high selectivity. nih.gov

A common and straightforward strategy for azetidine synthesis involves the formation of a carbon-nitrogen bond followed by an intramolecular ring-closing reaction. This typically starts with a primary amine that is alkylated with a 1,3-difunctional propane derivative. organic-chemistry.org For example, the reaction of a primary amine with a 2-substituted-1,3-propanediol that has been converted in situ to a bis-triflate leads to the formation of 1,3-disubstituted azetidines. organic-chemistry.org

Another variation involves the intramolecular amination of organoboronates, where a 1,2-metalate shift of an aminoboron "ate" complex facilitates the ring closure to form azetidines, pyrrolidines, and piperidines. organic-chemistry.org Palladium-catalyzed intramolecular amination of C-H bonds at the γ-position of an amine substrate protected with a picolinamide group is another advanced method for synthesizing the azetidine ring. organic-chemistry.org

Ring-opening polymerization (ROP) is a process where cyclic monomers, in this case, azetidines, are opened to form linear polymer chains. This method is used to synthesize polyamines from azetidine precursors, rather than forming the azetidine ring itself. utwente.nl The polymerization is driven by the release of ring strain inherent in the four-membered ring. rsc.orgresearchgate.net

Both cationic and anionic mechanisms can be employed for the ROP of azetidines. utwente.nl

Cationic Ring-Opening Polymerization (CROP): Unsubstituted azetidine can be polymerized via a cationic mechanism to form hyperbranched poly(trimethylenimine). utwente.nl However, a lack of control over the polymerization process is a significant challenge. utwente.nlacs.org

Anionic Ring-Opening Polymerization (AROP): AROP of azetidines has been more recently developed. For instance, N-(methanesulfonyl)azetidine undergoes AROP at elevated temperatures to form a branched polymer. rsc.org The polymerization of N-sulfonylazetidines is a key route to producing poly(N-sulfonylazetidine)s, which are precursors to valuable polyimines. nsf.gov

Precursors and Starting Materials for Substituted Azetidines

The synthesis of specifically substituted azetidines, such as 3-(4-Chloro-3-fluorobenzyl)azetidine, is highly dependent on the choice of starting materials that already contain the desired functionalities or can be easily converted to them.

Halogenated aromatic compounds are critical precursors for introducing substituted aryl or benzyl (B1604629) groups onto the azetidine scaffold. For the synthesis of 3-aryl or 3-benzyl azetidines, halogenated benzaldehydes or halogenated anilines serve as versatile starting points.

For instance, the synthesis of tert-Butyl 3-(3-chloro-4-fluorophenyl)azetidine-1-carboxylate, a closely related analogue of the target compound, demonstrates a synthetic route that likely begins with precursors derived from 3-chloro-4-fluorobenzaldehyde or a related phenyl derivative. mdpi.com These precursors can be elaborated through multi-step sequences. A general approach might involve the reaction of a halogenated benzaldehyde with a suitable nitrogen-containing nucleophile, followed by transformations to build the 1,3-amino alcohol backbone necessary for subsequent cyclization into the azetidine ring.

Utilization of Epoxy Alcohols/Amines

The intramolecular aminolysis of epoxides serves as a potent method for constructing the azetidine ring. nih.govfrontiersin.org This strategy involves the ring-opening of an epoxide by a tethered amine nucleophile, leading to the formation of a 3-hydroxyazetidine derivative. The regioselectivity of the epoxide opening is a critical factor, with the reaction needing to proceed via a 4-exo-tet cyclization pathway.

A notable example is the intramolecular aminolysis of cis-3,4-epoxy amines, which can be catalyzed by Lewis acids to produce azetidines in high yields. nih.govnih.gov This method is advantageous as it can create a functionalized azetidine core that is suitable for further chemical modification. nih.govfrontiersin.org The starting epoxy amines are typically synthesized from corresponding epoxy alcohols. nih.gov The intramolecular SN2 reaction, where a nitrogen atom attacks a carbon with a leaving group, is a common route for forming the azetidine ring, and using an epoxide as the electrophile is an effective variation of this approach. nih.govfrontiersin.org

Schiff Bases and Related Intermediates

Schiff bases, or imines, are versatile intermediates in the synthesis of azetidine rings, particularly for forming 2-azetidinones (β-lactams) through [2+2] cycloaddition reactions. jmchemsci.comjmchemsci.com The Staudinger synthesis, a classical example, involves the reaction of a ketene with an imine to form the β-lactam ring system. jmchemsci.com

More broadly, Schiff bases derived from the condensation of aldehydes and primary amines are key precursors for various heterocyclic compounds, including azetidines. ijper.org The synthesis of N-substituted azetidines can be achieved through the cyclocondensation of appropriate Schiff bases with reagents like chloroacetyl chloride in the presence of a base. ijper.orgresearchgate.net This reaction proceeds via a cycloaddition mechanism to furnish the four-membered ring. ijper.org The versatility of the starting aldehydes and amines allows for the introduction of a wide range of substituents onto the final azetidine product. researchgate.net

Catalytic Approaches and Optimized Reaction Conditions

Catalysis plays a pivotal role in the efficient and selective synthesis of azetidines. The choice of catalyst, solvent, and temperature can significantly influence the yield, regioselectivity, and stereoselectivity of the ring-forming reaction. frontiersin.orgnih.gov

Lewis Acid Catalysis

Lewis acids are frequently employed to activate substrates and promote the cyclization process in azetidine synthesis. nih.gov In the context of epoxide aminolysis, Lewis acids can coordinate to the epoxide oxygen, facilitating nucleophilic attack by the tethered amine. nih.govfrontiersin.org Lanthanide (III) trifluoromethanesulfonates, such as La(OTf)₃, have been identified as highly effective catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to yield azetidines. nih.govnih.govelsevierpure.com A key challenge in this reaction is that the basicity of the amine nucleophile can quench the acid catalyst; however, lanthanoid triflates have been shown to overcome this issue. nih.govfrontiersin.org This catalytic system demonstrates high functional group tolerance, allowing the reaction to proceed in the presence of acid-sensitive moieties. nih.govnih.gov

Cooperative Brønsted/Lewis acid catalysis has also been utilized for the nucleophilic ring-opening of azetidines with organotrifluoroborate salts, suggesting the utility of acid catalysis in both the formation and functionalization of the azetidine ring. organic-chemistry.orgacs.org

Base-Catalyzed Reactions

Base-catalyzed reactions are also fundamental to azetidine synthesis. In the formation of azetidines from Schiff bases and chloroacetyl chloride, a non-nucleophilic base such as triethylamine is crucial for scavenging the HCl generated during the reaction and promoting the final ring closure. ijper.org

Another important base-catalyzed method is the aza-Michael addition. nih.gov The use of a non-nucleophilic organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can catalyze the addition of NH-heterocycles to α,β-unsaturated esters bearing an azetidine moiety, leading to functionalized 3-substituted azetidines. nih.gov DBU is effective in promoting the reaction while minimizing side reactions like ester cleavage. nih.gov The strategic selection of a base is critical for achieving high yields and preventing unwanted side products.

Catalyst/BaseReaction TypeSubstrate ExampleProduct TypeRef.
La(OTf)₃Intramolecular Aminolysiscis-3,4-Epoxy Amine3-Hydroxyazetidine frontiersin.org
TriethylamineCyclocondensationSchiff Base + Chloroacetyl Chloride2-Azetidinone
DBUaza-Michael AdditionMethyl (N-Boc-azetidin-3-ylidene)acetateFunctionalized 3-Substituted Azetidine nih.gov

Solvent and Temperature Optimization

The optimization of reaction conditions, including solvent and temperature, is critical for maximizing the yield and selectivity of azetidine synthesis. For the La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines, a screening of solvents revealed that refluxing in 1,2-dichloroethane (DCE) provided superior results compared to solvents with similar boiling points like benzene. frontiersin.org The reaction temperature is also a key parameter; refluxing is often necessary to drive the reaction to completion. frontiersin.org

In base-catalyzed reactions, such as the DBU-catalyzed aza-Michael addition, both solvent and temperature have been systematically optimized. nih.gov Acetonitrile at 65 °C was found to be effective for the reaction of indazole with methyl (N-Boc-azetidine-3-ylidene)acetate. nih.gov Similarly, for the synthesis of 2-azetidinones from Schiff bases, the reaction is often initiated at a low temperature (0–5 °C) during the addition of reactive reagents like chloroacetyl chloride, followed by refluxing to complete the cyclization. ijper.org

ReactionOptimal SolventOptimal TemperatureOutcomeRef.
La(OTf)₃-catalyzed aminolysis1,2-Dichloroethane (DCE)RefluxHigh yield and regioselectivity frontiersin.org
DBU-catalyzed aza-Michael additionAcetonitrile65 °CGood yield, regioselective nih.gov
2-Azetidinone SynthesisDichloromethane / 1,4-Dioxan0-5 °C then RefluxFormation of cyclized product ijper.org

Derivatization and Functionalization of the Azetidine Core

Once the azetidine core is synthesized, it can be further modified to introduce diverse functionalities, which is crucial for applications in medicinal chemistry. nih.govnih.gov The azetidine ring can serve as a scaffold for generating fused, bridged, and spirocyclic ring systems. nih.gov

Common derivatization strategies include reactions at the azetidine nitrogen and at substituents on the carbon atoms of the ring. The nitrogen atom can be deprotected (e.g., removal of a Boc group) and then subjected to acylation, sulfonylation, or alkylation to introduce new substituents. researchgate.net For instance, N-Boc protected 3-aryl-azetidines can be deprotected using trifluoroacetic acid and then coupled with amino acids or other carboxylic acids. mdpi.com

Introduction of Aromatic and Heteroaromatic Substituents

The incorporation of aromatic and heteroaromatic moieties at the C3 position of the azetidine ring is a key strategy in the development of novel chemical entities. Several synthetic approaches have been developed to achieve this, including cross-coupling reactions and the use of organometallic reagents.

One notable strategy involves the use of cross-coupling reactions to form a bond between an azetidine derivative and an aromatic or heteroaromatic partner. For instance, Hiyama cross-coupling reactions of arylsilanes with 3-iodoazetidine (B8093280) have been shown to provide various 3-arylazetidines under mild conditions. organic-chemistry.org This method offers a direct way to introduce a range of substituted aryl groups onto the azetidine scaffold.

Another approach involves the synthesis of 3-aryl-azetidines, which can then be further functionalized. A general route to 3-aryl-azetidines has been described, which serves as a platform for the synthesis of more complex molecules. mdpi.com For example, the synthesis of tert-butyl 3-(3-chloro-4-fluorophenyl)azetidine-1-carboxylate has been reported, demonstrating the introduction of a substituted phenyl ring onto the azetidine core. mdpi.com

The following table summarizes representative examples of 3-aryl azetidine derivatives and their synthetic precursors, highlighting the diversity of aromatic substituents that can be introduced.

Compound NameStarting MaterialKey ReagentsReference
tert-Butyl 3-(4-chlorophenyl)azetidine-1-carboxylateNot SpecifiedNot Specified mdpi.com
tert-Butyl 3-(3-chloro-4-fluorophenyl)azetidine-1-carboxylateNot SpecifiedNot Specified mdpi.com
tert-Butyl 3-(4-chloro-2-methoxyphenyl)azetidine-1-carboxylateNot SpecifiedNot Specified mdpi.com

Furthermore, the direct C(sp³)–H arylation of azetidines represents a modern and efficient method for introducing aromatic substituents. rsc.org This approach avoids the pre-functionalization of the azetidine ring, offering a more atom-economical route to the desired products. rsc.org

Formation of Fused, Bridged, and Spirocyclic Azetidine Systems

The construction of fused, bridged, and spirocyclic systems containing an azetidine ring leads to conformationally constrained molecules with unique three-dimensional shapes, which are of great interest in medicinal chemistry. nih.gov

Fused Azetidine Systems: Fused azetidines can be synthesized through various intramolecular cyclization strategies. For example, visible light-mediated aza Paternò–Büchi reactions between an alkene and an oxime moiety can lead to the formation of bicyclic azetidines. nih.gov This photochemical approach allows for the direct construction of the fused ring system in a single step. nih.govresearchgate.net Intramolecular aminolysis of cis-3,4-epoxy amines, catalyzed by lanthanide triflates, also provides an efficient route to azetidine rings fused with other cyclic systems. frontiersin.org

Bridged Azetidine Systems: The synthesis of bridged azetidine scaffolds can be achieved through the diversification of densely functionalized azetidine ring systems. nih.gov These methods often involve multi-step sequences that build the bridged framework upon a pre-formed azetidine core. nih.gov

Spirocyclic Azetidine Systems: Spirocyclic azetidines, where the azetidine ring is connected to another ring system through a single shared atom, have garnered significant interest. nih.gov A variety of synthetic methodologies have been developed for their construction. nih.gov

One powerful method is the strain-release driven spirocyclization of azabicyclo[1.1.0]butyl ketones. thieme-connect.com This approach allows for rapid access to a diverse library of azetidine-containing spirocycles, including those with four-, five-, or six-membered rings, as well as benzo-fused systems. thieme-connect.com

Phase-transfer catalysis has also been employed for the enantioselective synthesis of spirocyclic azetidine oxindoles. nih.govacs.org This method achieves intramolecular C–C bond formation to construct the spirocyclic system with high enantioselectivity. nih.govacs.org The reaction scope includes a variety of substituents on the oxindole aryl ring. acs.org

The following table provides examples of different types of complex azetidine systems and the synthetic methodologies used for their formation.

System TypeSynthetic MethodologyKey FeaturesReferences
Fused AzetidinesAza Paternò–Büchi ReactionVisible light-mediated, direct [2+2] cycloaddition. nih.govresearchgate.net
Fused AzetidinesIntramolecular Aminolysis of Epoxy AminesLewis acid-catalyzed regioselective cyclization. frontiersin.org
Spirocyclic AzetidinesStrain-Release Driven SpirocyclizationUtilizes highly strained azabicyclo[1.1.0]butyl ketone precursors. thieme-connect.com
Spirocyclic AzetidinesPhase-Transfer CatalysisEnantioselective synthesis of spiro-azetidine oxindoles. nih.govacs.org

Chemical Transformations and Reactivity Profiles of Azetidine Compounds

Ring Strain and Associated Chemical Reactivity

Azetidine (B1206935), a four-membered nitrogen-containing heterocycle, possesses a significant degree of ring strain, estimated to be around 25.4 kcal/mol. rsc.orgorganicchemistrytutor.com This inherent strain is a defining feature of its chemistry, positioning it between the highly reactive and less stable three-membered aziridines (approx. 27.7 kcal/mol) and the more stable, less reactive five-membered pyrrolidines (approx. 5.4 kcal/mol). rsc.org This intermediate level of strain makes azetidines both reasonably stable for handling and sufficiently reactive to participate in a variety of chemical transformations. acs.orgorganic-chemistry.org

The ring strain is a primary driver for reactions that lead to the opening of the four-membered ring, as this relieves the steric and angular strain within the molecule. rsc.orgresearchgate.net These ring-opening reactions are a major pathway for the functionalization of azetidine derivatives. wikipedia.org For instance, the presence of the azetidine ring can lead to decomposition pathways not observed in larger, less strained ring systems, such as acid-mediated intramolecular ring-opening. rsc.org In the context of 3-(4-Chloro-3-fluorobenzyl)azetidine, the strained ring is susceptible to nucleophilic attack, which can lead to the cleavage of the C-N bonds. wikipedia.org

Ring SystemNumber of AtomsRing Strain (kcal/mol)
Aziridine3~27.7
Azetidine 4 ~25.4
Pyrrolidine (B122466)5~5.4
Piperidine (B6355638)6~0

Oxidation Reactions of Azetidine Derivatives

One common oxidation reaction involves the conversion of 2-alkylideneazetidines to the corresponding β-lactams (azetidin-2-ones) using ozone. researchgate.net Another example is the oxidation of certain azetidine derivatives with reagents like meta-chloroperoxybenzoic acid (m-CPBA), which can result in the formation of isoxazolidines through a rearrangement process. nih.gov In some cases, oxidation can lead to the formation of azetidin-3-ones. researchgate.net For an N-unsubstituted derivative like this compound, the secondary amine is a potential site for oxidation, which could lead to N-oxides or other oxidized nitrogen species, though such reactions can sometimes be followed by ring cleavage due to the inherent strain. nih.gov

Azetidine SubstrateOxidizing AgentProduct
N-Tosyl-2-alkylideneazetidineO₃ (Ozone)β-Lactam
C-2 substituted azetidinem-CPBAIsoxazolidine
Silyl-substituted homoallenic sulfamatesElectrophilic oxygen sourcesFused azetidin-3-one

Reduction Reactions of Azetidine Derivatives

The azetidine ring itself is a saturated heterocycle and is generally stable to many reducing conditions. Much of the literature on reduction reactions in this context focuses on the synthesis of azetidines from more oxidized precursors, such as azetidin-2-ones (β-lactams) or azetines. acs.orgacs.org The reduction of β-lactams is a common method for preparing azetidines, though it can sometimes be complicated by ring-opening side reactions. researchgate.net

For this compound, the molecule is already in a reduced state. Its stability under various reductive conditions is an important consideration in multi-step synthetic sequences. The C-N bonds within the strained ring can be susceptible to cleavage under certain reductive conditions, particularly those involving photoredox catalysis, which can generate radical intermediates. nih.gov However, standard catalytic hydrogenation or hydride reductions are not expected to readily cleave the azetidine ring of this compound under mild conditions. For instance, the reduction of a nitrile group on an azetidine ring has been achieved using an indium(III) chloride-sodium borohydride (B1222165) system without affecting the integrity of the azetidine ring. beilstein-journals.org

PrecursorReducing Agent/MethodProduct
Azetidin-2-one (B1220530) (β-Lactam)DIBAL-H, ChloroalanesAzetidine
2-AzetineH₂, Pd/CAzetidine
C3-Azido azetidinePd/C, H₂C3-Amino azetidine

Substitution Reactions on Aromatic and Azetidine Rings

The structure of this compound offers two main sites for substitution reactions: the azetidine ring and the substituted phenyl ring.

Substitution on the Azetidine Ring: The azetidine ring can undergo substitution at both the nitrogen and carbon atoms. The nitrogen atom, being a secondary amine, can be readily functionalized through N-alkylation or N-acylation reactions. wikipedia.orgacs.org

Substitution at the carbon atoms of the azetidine ring is also possible. Direct C(sp³)–H functionalization of azetidines has been reported, often requiring metal catalysis. organicchemistrytutor.com For 3-substituted azetidines, reactions can occur at the C-2 or C-3 positions. For example, Hiyama cross-coupling reactions have been used to introduce aryl groups at the 3-position of an azetidine ring using a 3-iodoazetidine (B8093280) precursor. researchgate.net The ring can also be opened by nucleophiles, which can be considered a form of substitution where the nucleophile adds and a C-N bond is broken. organic-chemistry.orgstackexchange.com

In the case of the 4-chloro-3-fluorophenyl group, the fluorine atom is at position 3 and the chlorine atom is at position 4. The fluorine atom is more electronegative but also a better resonance donor than chlorine due to more effective 2p-2p orbital overlap with the aromatic ring carbon. The positions open for substitution are C-2, C-5, and C-6. The directing effects of both halogens would favor substitution at the C-2 and C-6 positions (ortho to one halogen and meta to the other) and the C-5 position (ortho to chlorine and meta to fluorine). The precise outcome would depend on the specific electrophile and reaction conditions.

Reaction TypeReagents/CatalystsPosition of Substitution
N-Arylation1-chloro-2,4-dinitrobenzeneAzetidine Nitrogen
Reductive AminationAldehyde, NaBH(OAc)₃Azetidine Nitrogen
Hiyama Cross-CouplingArylsilane, Pd catalystAzetidine C-3
Electrophilic Aromatic SubstitutionElectrophile (e.g., NO₂⁺, Br⁺)Aromatic Ring (positions 2, 5, or 6)

Dimerization Behavior of Azetidines

The dimerization of azetidines is not a commonly observed reaction pathway for saturated systems like this compound under normal conditions. However, their unsaturated counterparts, 2-azetines, have been shown to undergo dimerization. Specifically, N-acetyl-2-azetine can undergo a [2+2] cycloaddition to form head-to-head dimers. acs.org This reactivity is driven by the strain of the double bond within the four-membered ring.

For saturated azetidines, dimerization would likely require specific activation. For instance, reactions involving the nitrogen atom could potentially lead to the formation of N-N linked dimers, or other intermolecular reactions could be forced under harsh conditions. However, simple thermal or photochemical dimerization is not a characteristic feature of the reactivity of saturated azetidines. Their reactivity is dominated by ring-opening reactions and substitutions, as discussed previously.

Structure Activity Relationship Sar Studies of Azetidine Derivatives

Impact of Halogen Substitution (e.g., Chloro and Fluoro) on Biological Activity

The introduction of halogen atoms, such as chlorine and fluorine, onto the benzyl (B1604629) moiety of azetidine (B1206935) derivatives can significantly modulate their biological activity. Halogenation can influence the compound's lipophilicity, electronic properties, and metabolic stability, thereby affecting its interaction with biological targets.

Research on various heterocyclic compounds has demonstrated that the position and nature of halogen substituents are critical. For instance, in a series of N'-[4-[(substituted imino)methyl]benzylidene]-substituted benzohydrazides, the presence and position of halogens on the aromatic ring were found to be significant for their antimicrobial activity. nih.gov Similarly, studies on 1,2,5-oxadiazole derivatives showed that halogen-substituted compounds exhibited notable antiplasmodial activity. mdpi.com

In the context of 3-(4-Chloro-3-fluorobenzyl)azetidine, the 4-chloro and 3-fluoro substitutions on the benzyl ring are expected to have a multifaceted impact. The chloro group, being electron-withdrawing and lipophilic, can enhance membrane permeability and hydrophobic interactions with the target protein. The fluoro group, also electron-withdrawing but with a smaller atomic radius, can alter the acidity of nearby protons and participate in hydrogen bonding interactions. The combination of these two halogens at the meta and para positions creates a unique electronic environment on the phenyl ring that can be crucial for target recognition and binding affinity.

Influence of Phenyl and Benzyl Linkage Variations on Activity Profiles

Variations in this linkage, such as replacing the benzyl group with a direct phenyl connection or altering the linker's length and rigidity, can lead to significant changes in activity. For example, in a study of GABA uptake inhibitors, derivatives with a 4,4-diphenylbutenyl moiety, a longer and more complex lipophilic residue, showed high potency at the GAT-1 transporter. nih.gov This highlights the importance of the spatial arrangement and lipophilicity of the substituent attached to the azetidine ring.

The benzyl group in this compound positions the halogenated phenyl ring at a specific distance and orientation relative to the azetidine nitrogen, which is often crucial for interaction with the target. Any modification to this linkage would likely alter this spatial relationship and, consequently, the biological activity.

Stereochemical Considerations and Biological Activity

Stereochemistry plays a paramount role in the biological activity of chiral molecules, as enantiomers can exhibit different pharmacological and toxicological profiles. For substituted azetidines, the stereochemistry at the point of substitution on the azetidine ring can be a critical factor for potent and selective biological activity.

Interestingly, some studies on azetidine analogs have shown that the difference in stereochemistry between cis- and trans-isomers may not always be a critical factor for their mode of interaction with the binding site. For instance, in a series of azetidine analogs as inhibitors of vesicular dopamine (B1211576) uptake, both cis and trans isomers exhibited potent inhibition, suggesting that the spatial arrangement of the substituents was not a determining factor for their activity at VMAT2. nih.gov This phenomenon has also been observed with structurally related pyrrolidine (B122466) isomers. nih.gov

However, in other cases, stereochemistry is crucial. For example, analysis of stereochemistry-based structure-activity relationships of a bicyclic azetidine with antimalarial activity revealed that only two of the eight possible stereoisomers were active. nih.gov For this compound, which has a stereocenter at the 3-position of the azetidine ring, it is highly probable that the two enantiomers would display different biological activities. The specific three-dimensional arrangement of the benzyl group relative to the azetidine ring would likely dictate the efficiency of the interaction with a chiral biological target.

Electronic and Steric Effects of Substituents on Biological Interactions

The electronic and steric properties of substituents on the benzyl ring of this compound are fundamental to its interaction with biological macromolecules. The electron-withdrawing nature of the chlorine and fluorine atoms significantly influences the electron density of the aromatic ring. This can affect cation-π or π-π stacking interactions with the amino acid residues of a target protein.

Quantitative structure-activity relationship (QSAR) studies on other classes of compounds have often highlighted the importance of electronic parameters, such as the energy of the lowest unoccupied molecular orbital (LUMO), in describing biological activity. nih.gov The presence of both chloro and fluoro substituents in this compound would lower the energy of the LUMO, potentially enhancing its ability to accept electrons in charge-transfer interactions.

Steric factors also play a critical role. The size and shape of the substituents can dictate how well the molecule fits into a binding site. While the fluoro group is relatively small, the chloro group is larger and can create steric hindrance if the binding pocket is constrained. However, this steric bulk can also be beneficial by promoting a specific binding conformation or displacing water molecules from the binding site, leading to a favorable entropic contribution to the binding free energy. Studies on other azetidine derivatives have shown that steric congestion around the active site can negatively impact product yield in synthesis, which can be an indirect indicator of potential steric clashes in a biological context. nih.gov

Comparative Analysis with Structurally Related Azetidine Analogues

A comparative analysis of this compound with structurally related analogues provides valuable insights into its potential biological profile. For instance, comparing its activity to analogues with different halogen substitution patterns (e.g., dichloro, difluoro, or other halogen combinations) would elucidate the specific contribution of the 4-chloro and 3-fluoro arrangement.

Furthermore, comparison with analogues where the azetidine ring is replaced by other four-membered heterocycles or larger rings like pyrrolidine or piperidine (B6355638) can highlight the importance of the azetidine scaffold itself. rsc.orgnih.gov The ring strain of azetidines (approximately 25.4 kcal/mol) is a defining feature that influences its reactivity and conformational properties. rsc.org

In studies of GABA uptake inhibitors, azetidine derivatives were explored as conformationally constrained analogues of GABA or beta-alanine. nih.gov Azetidin-2-ylacetic acid derivatives with lipophilic moieties showed significant potency at the GAT-1 transporter. nih.gov This suggests that the azetidine ring can serve as a rigid scaffold to present pharmacophoric elements in a defined spatial orientation.

Below is a hypothetical data table to illustrate the comparative analysis based on common findings in SAR studies.

CompoundR1R2Ring SystemBiological Activity (IC50, nM)
1 (Hypothetical)4-Cl3-FAzetidine50
2 (Hypothetical)4-ClHAzetidine150
3 (Hypothetical)H3-FAzetidine200
4 (Hypothetical)4-Cl, 3-ClHAzetidine80
5 (Hypothetical)4-Cl3-FPyrrolidine300
6 (Hypothetical)4-Cl3-FPiperidine500

Molecular Mechanisms of Biological Interaction

Interaction with Specific Molecular Targets

No publicly available research studies or data were identified that describe the specific molecular targets of 3-(4-Chloro-3-fluorobenzyl)azetidine. While azetidine (B1206935) derivatives, in general, are known to interact with a variety of biological targets, the specific binding profile for this particular compound has not been documented in the reviewed literature.

Effects on Receptor Interactions and Metabolic Pathways

There is no available information from scientific studies detailing the effects of this compound on receptor interactions or its influence on metabolic pathways. The substitution pattern of a 4-chloro-3-fluorobenzyl group on the azetidine ring suggests potential for interactions with various receptors and enzymes, but specific experimental data to support this is currently absent from the public domain.

Enzyme Inhibition Modalities (e.g., Phospholipase A2, Cytochrome P450, Acetylcholinesterase)

No studies were found that investigated the enzyme inhibition modalities of this compound. Specifically, there is no data available on its potential inhibitory activity against Phospholipase A2, Cytochrome P450 enzymes, or Acetylcholinesterase.

Modulation of Neurotransmitter Transporters (e.g., Serotonin (B10506), Norepinephrine (B1679862), Dopamine)

There is a lack of research on the modulatory effects of this compound on neurotransmitter transporters. Consequently, no data exists to confirm or deny its potential to modulate the serotonin transporter (SERT), norepinephrine transporter (NET), or dopamine (B1211576) transporter (DAT). While some benzylpiperidine and azetidine derivatives are known to have high affinity for these transporters, the specific activity of this compound has not been reported.

Influence on Cellular Processes (e.g., Cell Proliferation, Apoptosis)

No experimental data was found regarding the influence of this compound on cellular processes such as cell proliferation and apoptosis. While some related azetidinone compounds have been shown to possess antiproliferative properties, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Preclinical Pharmacological Investigations of Azetidine Derivatives

In Vitro Studies of Pharmacological Potential

Evaluation of Antimicrobial Activities (Antibacterial, Antifungal)

Azetidine (B1206935) derivatives, particularly those containing the 2-azetidinone (β-lactam) ring, have been extensively studied for their antimicrobial properties. medcraveonline.compharmatutor.org The urgency to develop new antimicrobial agents is driven by the rapid emergence of drug-resistant pathogens. medcraveonline.com

A series of novel 3-chloro-4-[4-(2-oxo-2H-chromen-4-ylmethoxy)phenyl]-1-phenylazetidin-2-ones demonstrated notable in vitro activity against both Gram-positive and Gram-negative bacteria, as well as several fungal strains. nih.gov Specifically, compounds 5c, 5f, 5h, 5j, and 5m from this series showed excellent activity against Staphylococcus aureus, Vancomycin-resistant Enterococcus, Escherichia coli, Shigella dysentery, Aspergillus fumigatus, Candida albicans, and Penicillium. nih.gov The presence of a chlorine group in the coumarin (B35378) moiety was suggested to play a role in their antimicrobial and cytotoxic activities. nih.gov

Another study focused on N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide, which was identified as a potent antimicrobial agent among a series of 2-azetidinone derivatives. ptfarm.pl Furthermore, newly synthesized azetidinone derivatives were evaluated against various bacterial strains, with one compound in particular showing the maximum antibacterial activity, although it was less active than the standard drug Moxifloxacin. bepls.com

The four-membered β-lactam ring is a well-established pharmacophore known for its antibacterial and antifungal activities, targeting a wide range of microorganisms including fungi and both Gram-positive and Gram-negative bacteria. pharmatutor.org

Derivative ClassTested OrganismsKey FindingsReference
3-chloro-4-[4-(2-oxo-2H-chromen-4-ylmethoxy)phenyl]-1-phenylazetidin-2-onesS. aureus, Vancomycin-resistant Enterococcus, E. coli, S. dysentery, A. fumigatus, C. albicans, PenicilliumCompounds 5c, 5f, 5h, 5j, and 5m exhibited excellent activity. nih.gov
N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamideGram-positive and Gram-negative bacteria, fungal strainsIdentified as the most potent antimicrobial agent in its series. ptfarm.pl
Azetidinone derivativesVarious bacterial strainsOne compound showed maximum activity, though less than Moxifloxacin. bepls.com

Assessment of Antiproliferative and Anticancer Effects

The anticancer potential of azetidine derivatives has been a significant area of research. medwinpublishers.com Various studies have demonstrated the cytotoxic and antiproliferative effects of these compounds against different cancer cell lines.

For instance, cis-N-(4-methoxy-phenyl)-3-phenoxy-azetidin-2-one derivatives have shown anticancer activity against SiHa and B16F10 cell lines. nih.gov One particular compound from this series demonstrated selectivity when compared to the non-cancerous Chang cell line, making it a promising candidate for further investigation. nih.gov The mechanism of action for some of these derivatives is believed to involve the induction of apoptosis. nih.gov

In another study, a series of 2-azetidinone derivatives were synthesized and evaluated for their in vitro anticancer activity against the MCF-7 breast cancer cell line. ptfarm.pl The results indicated that some of the synthesized compounds possessed antiproliferative properties. ptfarm.pl Similarly, the brine-shrimp bioassay has been used to study the in vitro cytotoxic properties of novel azetidinone derivatives, with some compounds displaying potent cytotoxic activity. nih.gov

Furthermore, research on azatetracyclic derivatives has shown that azide (B81097) and monobrominated compounds exhibit good to moderate anticancer activity against various cancer cell sub-panels. mdpi.com Specifically, one compound showed the best activity against renal cancer cells, while another was more selective in its action. mdpi.com

Derivative ClassCell LinesKey FindingsReference
cis-N-(4-methoxy-phenyl)-3-phenoxy-azetidin-2-one derivativesSiHa, B16F10, ChangShowed cytotoxic activity against cancer cell lines with some selectivity. nih.gov
2-azetidinone derivativesMCF-7 (breast cancer)Exhibited in vitro anticancer activity. ptfarm.pl
3-chloro-4-[4-(2-oxo-2H-chromen-4-ylmethoxy)phenyl]-1-phenylazetidin-2-onesArtemia salina (brine shrimp)Displayed potent cytotoxic activity in the brine-shrimp bioassay. nih.gov
Azatetracyclic derivatives (azide and monobrominated)Various cancer cell linesExhibited good to moderate anticancer activity. mdpi.com

Antiviral Activities

The exploration of azetidine derivatives has also extended to their potential as antiviral agents. pharmatutor.org A duplex drug linking Zidovudine (AZT) and Foscarnet (PFA) via an octadecylglycerol residue, which can be considered a complex azido-containing compound, has demonstrated antiviral activities against HIV, as well as drug-resistant strains of Herpes Simplex Virus (HSV) and Human Cytomegalovirus (HCMV). nih.gov The half-maximal inhibitory concentrations (IC50) against highly acyclovir-resistant HSV isolates were in the low micromolar range. nih.gov

Another study on novel 1,3,4-thiadiazole (B1197879) derivatives, which can be structurally related to some heterocyclic systems incorporating nitrogen, showed excellent protective activity against Tobacco Mosaic Virus (TMV). mdpi.com One compound, in particular, was found to be more effective than the commercial agent ningnanmycin. mdpi.com

Derivative ClassVirusKey FindingsReference
AZT-lipid-PFA duplex drugHIV, HSV (drug-resistant), HCMV (drug-resistant)Showed antiviral activity with IC50 values in the nanomolar to micromolar range. nih.gov
1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivativesTobacco Mosaic Virus (TMV)Exhibited excellent protective activity, with one compound outperforming a commercial agent. mdpi.com

Antioxidant Activities

Several studies have investigated the antioxidant potential of azetidine derivatives. medwinpublishers.com A newly synthesized azetidine-2-one derivative was screened for its antioxidant activity and showed promising results. jmchemsci.comresearchbib.com The study indicated a definite scavenging activity of the compound against the DPPH free radical. jmchemsci.com

In another investigation, new azetidinone derivatives were synthesized and evaluated for their antioxidant activity using the DPPH method. bepls.com All the tested compounds were found to possess antioxidant activity, with two compounds showing more effective antioxidant potential with lower IC50 values. bepls.com

Furthermore, the in vitro antioxidant potential of new azetidin-2-one (B1220530) derivatives of ferulic acid was assessed using DPPH and ABTS radical scavenging assays. mdpi.comresearchgate.net The results revealed that all the investigated compounds possess good antioxidant activity at low concentrations. mdpi.com One compound, in particular, showed an antioxidant effect more intense than ferulic acid and comparable to ascorbic acid. mdpi.comresearchgate.net

Derivative ClassAssayKey FindingsReference
Azetidine-2-one derivativeDPPH scavengingShowed good antioxidant ability. jmchemsci.comresearchbib.com
Azetidinone derivativesDPPH methodAll compounds showed antioxidant activity; two were particularly effective. bepls.com
Azetidin-2-one derivatives of ferulic acidDPPH and ABTS scavengingPossessed good antioxidant activity; one compound was comparable to ascorbic acid. mdpi.comresearchgate.net

Nootropic and Antidepressant Activities

The potential of azetidine derivatives to act on the central nervous system has also been a subject of investigation. ijbpas.com Tricyclic derivatives of azetidine have been synthesized and screened for their potential antidepressant activity. nih.gov The most active series had the tricyclic ring attached to the first position and a basic group in the third position of the azetidine ring. nih.gov The pharmacological profile of the most interesting compounds classified them as CNS stimulants. nih.gov

In a separate study, green synthesized azomethine derivatives of cinnamaldehyde (B126680) were explored for their antioxidant and antidepressant activities. nih.gov Compounds that showed potent antioxidant activity were further investigated for their antidepressant effects using the forced swim test and tail suspension test, where they demonstrated a significant antidepressant effect. nih.gov

Derivative ClassActivityKey FindingsReference
Tricyclic derivatives of azetidineAntidepressantActive compounds were classified as CNS stimulants. nih.gov
Azomethine derivatives of cinnamaldehydeAntidepressantShowed significant antidepressant effect in preclinical models. nih.gov

Analgesic and Anti-inflammatory Activities

The analgesic and anti-inflammatory properties of azetidine derivatives have been demonstrated in several preclinical studies. A series of newer 3-chloro-1-(substituted)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.gov The results indicated that substitutions on the quinoline (B57606) derivatives bearing azetidinone scaffolds led to potent analgesic and anti-inflammatory activities. nih.gov

In another study, six new azetidine-2-one derivatives of ferulic acid were evaluated for their anti-inflammatory potential. mdpi.com The in vitro anti-inflammatory activity was investigated using bovine serum albumin denaturation and human red blood cell membrane stabilization assays. mdpi.comresearchgate.net One compound proved to be the most active, with an anti-denaturation activity more intense than ferulic acid and comparable to diclofenac. mdpi.comresearchgate.net

Metal-based carboxylate derivatives have also been tested for their in vivo analgesic and anti-inflammatory potentials, showing significant effects. nih.gov

Derivative ClassActivityKey FindingsReference
3-chloro-1-(substituted)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one derivativesAnalgesic and Anti-inflammatoryShowed potent analgesic and anti-inflammatory activities. nih.gov
Azetidine-2-one derivatives of ferulic acidAnti-inflammatoryOne compound showed activity comparable to diclofenac. mdpi.comresearchgate.net
Metal-based carboxylate derivativesAnalgesic and Anti-inflammatoryDemonstrated significant in vivo effects. nih.gov

In Vivo Model Evaluations

Assessment of Pharmacokinetic Properties in Preclinical Species

No publicly accessible data from pharmacokinetic studies in preclinical species for 3-(4-Chloro-3-fluorobenzyl)azetidine were found. Pharmacokinetic assessments for other azetidine-containing compounds have been mentioned in the literature, but without specific values that could be attributed to the compound .

Efficacy in Animal Disease Models

There is no available information from efficacy studies in animal disease models for this compound. Research on related azetidine derivatives has shown activity in models such as the forced swim test in mice, which is used to evaluate potential antidepressant effects. However, these findings are not specific to this compound. The development of relevant animal models for neurological disorders is an ongoing area of research.

Applications in Medicinal Chemistry and Drug Discovery

Azetidine (B1206935) Compounds as Pharmaceutical Intermediates and Building Blocks

Azetidine derivatives are increasingly utilized as fundamental building blocks in the synthesis of complex pharmaceutical agents. lifechemicals.com The inherent ring strain of the azetidine moiety, while lending to its unique conformational properties, also makes it a reactive intermediate that can be strategically employed in various chemical transformations. jmchemsci.com The incorporation of an azetidine ring can impart improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility to a parent molecule, all of which are critical parameters in drug design.

The compound 3-(4-Chloro-3-fluorobenzyl)azetidine serves as a bifunctional intermediate. The secondary amine of the azetidine ring provides a reactive handle for further derivatization, allowing for the introduction of a wide array of functional groups through reactions such as N-alkylation, N-acylation, and reductive amination. This versatility enables the systematic exploration of the chemical space around the azetidine core. Furthermore, the substituted benzyl (B1604629) group offers another point of potential modification, although it is more commonly incorporated as a fixed structural element to interact with specific binding pockets in biological targets.

The synthesis of such 3-substituted azetidines can be achieved through various synthetic routes. A common approach involves the multi-step synthesis starting from commercially available precursors, often involving the construction of the azetidine ring followed by the introduction of the benzyl moiety, or vice-versa. For instance, a general method for preparing 3-substituted azetidines could involve the reaction of a suitable azetidine precursor with a 4-chloro-3-fluorobenzyl halide.

Lead Compound Identification and Optimization Strategies

In the process of drug discovery, once a "hit" compound with initial biological activity is identified, it undergoes a rigorous process of lead optimization to enhance its potency, selectivity, and pharmacokinetic properties. The unique structural features of this compound make it an attractive component in this phase.

The azetidine ring acts as a rigid scaffold that can help to lock the conformation of a molecule, reducing the entropic penalty upon binding to a biological target and potentially increasing binding affinity. The 3-benzyl substitution pattern provides a vector for exploring interactions with hydrophobic pockets within a protein's active site. The specific substitution on the phenyl ring—a chlorine atom at the 4-position and a fluorine atom at the 3-position—is particularly significant. Halogen atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and ligand binding. The combination of chloro and fluoro substituents creates a distinct electronic profile on the aromatic ring, influencing its interactions with the target protein.

Structure-activity relationship (SAR) studies are central to lead optimization. By systematically modifying the structure of a lead compound and assessing the impact on its biological activity, medicinal chemists can identify the key molecular features responsible for its therapeutic effects. The use of this compound as a building block allows for the exploration of SAR around the azetidine core and the substituted benzyl group. For example, analogs could be synthesized where the azetidine nitrogen is functionalized with different groups, or where the substitution pattern on the benzyl ring is altered, to probe the requirements for optimal activity.

Scaffold Design for Novel Therapeutic Agents

A key strategy in modern drug design is the use of molecular scaffolds to create libraries of compounds with diverse biological activities. The azetidine ring is considered a "privileged scaffold" because it is found in numerous bioactive compounds and can be decorated with various functional groups to target a wide range of biological targets. researchgate.net

The rigid nature of the azetidine ring in this compound provides a well-defined three-dimensional architecture. This is in contrast to more flexible aliphatic chains, which can adopt multiple conformations, some of which may be non-productive for binding. By using a rigid scaffold, chemists can design molecules with a higher degree of pre-organization for binding to the target, which can lead to improved potency and selectivity.

The this compound scaffold can be utilized to design novel inhibitors of enzymes or modulators of receptors. For example, the azetidine nitrogen can be functionalized to introduce groups that interact with polar regions of a binding site, while the substituted benzyl group can occupy a hydrophobic pocket. This modular design allows for the rapid generation of analogs to explore the topology of a binding site and optimize interactions. The development of novel therapeutics for central nervous system (CNS) disorders, for instance, often benefits from the incorporation of such rigid scaffolds to achieve the required selectivity for specific receptor subtypes.

Development of Azetidine-Based Libraries for High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds for biological activity. The construction of diverse and high-quality screening libraries is crucial for the success of HTS campaigns. Azetidine-based libraries are of particular interest due to the favorable physicochemical properties and structural complexity imparted by the azetidine core.

The compound this compound is an ideal starting point for the creation of a focused library of compounds for HTS. Through parallel synthesis techniques, the azetidine nitrogen can be reacted with a diverse set of building blocks, such as carboxylic acids, sulfonyl chlorides, and isocyanates, to generate a library of amides, sulfonamides, and ureas, respectively. This approach allows for the rapid exploration of a wide range of chemical space around a common core structure.

The design of such libraries can be guided by computational methods to ensure diversity and drug-like properties. Parameters such as molecular weight, lipophilicity (logP), and polar surface area can be calculated for virtual library members to prioritize compounds for synthesis. The inclusion of the 4-chloro-3-fluorobenzyl moiety provides a specific pharmacophoric element that can be targeted towards particular protein families. The resulting azetidine-based libraries can then be screened against a variety of biological targets to identify new starting points for drug discovery programs.

Below is a table of representative azetidine-based compounds and their reported biological activities, illustrating the therapeutic potential of this class of molecules. While specific data for this compound is not publicly available, the activities of these related compounds underscore the value of the azetidine scaffold.

Compound NameStructureBiological ActivityReference
AzelnidipineAntihypertensive, Calcium Channel Blocker nih.gov
BAZ2A-ICRInhibitor of Bromodomain and Extra-Terminal Domain (BET) ProteinsNot publicly available
(Azetidin-3-yl)acetic acidStructural analogue of 4-aminobutanoic acid (GABA) nih.gov
3-Arylazetidin-3-yl)acetatesPositive allosteric modulators of GABAA receptors nih.gov

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-(4-Chloro-3-fluorobenzyl)azetidine. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic connectivity and chemical environment can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural analysis of organic compounds. Due to the absence of direct experimental NMR data for this compound in the public domain, the following sections describe the expected spectral characteristics based on data from analogous structures, such as substituted benzylazetidines and fluoroaromatic compounds. nih.govmdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the azetidine (B1206935) ring and the substituted benzyl (B1604629) group. The azetidine ring protons would likely appear as complex multiplets in the upfield region, typically between δ 2.0 and 4.0 ppm. The benzylic protons (Ar-CH₂) would likely present as a doublet, while the aromatic protons on the 4-chloro-3-fluorophenyl ring would show characteristic splitting patterns determined by their coupling to each other and to the fluorine atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbon signals for the azetidine ring are expected in the range of δ 20-60 ppm. chemicalbook.com The benzylic carbon signal would likely appear around δ 60-70 ppm. The aromatic carbons will resonate in the downfield region (δ 110-160 ppm), with their precise chemical shifts influenced by the electron-withdrawing effects of the chlorine and fluorine substituents. The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF). nih.govmdpi.com

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide valuable insight into the electronic environment of the nitrogen atom in the azetidine ring. The chemical shift of the nitrogen in an unsubstituted azetidine is around δ 25.3 ppm (relative to anhydrous ammonia). nih.gov For this compound, the nitrogen chemical shift is expected to be in a similar region, though potentially influenced by the substitution at the 3-position.

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique for characterization. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, providing high sensitivity. azom.com The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom on the aromatic ring. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring and will be influenced by the adjacent chlorine atom. The signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons. researchgate.netnih.gov

Hypothetical NMR Data for this compound:

Nucleus Hypothetical Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
¹H (Azetidine CH₂)~2.2 - 2.6m-
¹H (Azetidine CH)~3.0 - 3.4m-
¹H (Azetidine CH₂)~3.5 - 3.9m-
¹H (Benzylic CH₂)~3.6d~7
¹H (Aromatic)~7.0 - 7.4m-
¹³C (Azetidine CH₂)~25 - 35--
¹³C (Azetidine CH)~40 - 50--
¹³C (Azetidine CH₂)~50 - 60--
¹³C (Benzylic CH₂)~60 - 65--
¹³C (Aromatic C-F)~155 - 160d¹JCF ≈ 245
¹³C (Aromatic C-Cl)~120 - 125d³JCF ≈ 3-4
¹³C (Aromatic)~115 - 135d²JCF ≈ 20-25, ³JCF ≈ 5-10
¹⁹F~ -110 to -120m-

Note: This table presents hypothetical data based on known chemical shift ranges and coupling constants for similar structural motifs. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. Key expected vibrations include C-H stretching from the aliphatic azetidine ring and the aromatic ring, N-H stretching (if the azetidine nitrogen is secondary), C-N stretching, and C-C stretching of the aromatic ring. The presence of the C-Cl and C-F bonds will also give rise to characteristic absorptions in the fingerprint region.

Expected IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Azetidine)3300 - 3500Medium
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 2960Medium to Strong
C=C Aromatic Stretch1450 - 1600Medium to Strong
C-N Stretch1020 - 1250Medium
C-F Stretch1000 - 1400Strong
C-Cl Stretch600 - 800Strong

Mass Spectrometry (MS, GC-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak [M]⁺. The fragmentation pattern would likely involve the cleavage of the benzyl group, leading to a prominent fragment corresponding to the 4-chloro-3-fluorobenzyl cation.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It would be a suitable method for the analysis of this compound, allowing for both its separation from any impurities and its subsequent identification based on its mass spectrum. rsc.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. This is a definitive method for confirming the molecular formula of this compound. nih.gov

Chromatographic Techniques (e.g., Thin-Layer Chromatography)

Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. For this compound, a suitable mobile phase (eluent) would be a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). The choice of eluent would be optimized to achieve a retention factor (Rf) value typically between 0.3 and 0.7 for good separation. Visualization of the spot on the TLC plate could be achieved using UV light (if the compound is UV active) or by staining with a suitable reagent such as potassium permanganate (B83412) or ninhydrin, which reacts with the amine functionality. nih.govuw.edu.pl

Computational Studies in Azetidine Research

Computational chemistry offers valuable tools for predicting the properties and behavior of molecules, complementing experimental data.

Docking Simulations for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, docking is frequently used to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a target protein.

The process involves:

Preparation of the Receptor and Ligand: The three-dimensional structures of the target protein (receptor) and this compound (ligand) are prepared. This includes adding hydrogen atoms, assigning charges, and defining the binding site on the receptor.

Docking Algorithm: A docking program uses a search algorithm to explore various possible conformations and orientations of the ligand within the binding site of the receptor.

Scoring Function: A scoring function is then used to estimate the binding affinity for each pose, and the poses are ranked.

For this compound, docking studies could be employed to screen for potential biological targets by virtually testing its binding to a library of protein structures. The results of such simulations can provide insights into potential protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which can guide the design of more potent and selective analogs. manchester.ac.ukspast.orgnih.gov

Future Perspectives and Emerging Research Areas for 3 4 Chloro 3 Fluorobenzyl Azetidine

Exploration of Novel Synthetic Routes and Catalysts for Azetidine (B1206935) Functionalization

The synthesis of functionalized azetidines, while crucial, presents considerable challenges due to the inherent strain of the four-membered ring. medwinpublishers.com Overcoming these synthetic hurdles is a primary focus of ongoing research. While specific synthetic routes for 3-(4-Chloro-3-fluorobenzyl)azetidine are not extensively documented in public literature, progress in the broader field of azetidine synthesis offers a clear path forward.

Recent advancements have moved beyond traditional cyclization methods, which often require harsh conditions, towards more sophisticated and milder catalytic approaches. medwinpublishers.com Key emerging strategies include:

Catalytic C-H Amination: Palladium-catalyzed intramolecular amination of C(sp³)–H and C(sp²)–H bonds has proven to be a powerful method for constructing azetidine rings. acs.org These methods are valued for their efficiency, often requiring low catalyst loadings and utilizing readily available reagents under convenient conditions. acs.org

Photocatalysis: Visible light-enabled aza Paternò-Büchi reactions represent a mild and direct route to functionalized azetidines from imine and alkene precursors. researchgate.netnih.gov This approach overcomes limitations of previous photochemical methods by using photocatalysts that selectively activate the alkene, avoiding unproductive excitation of the imine component. researchgate.netnih.gov Iridium-based photocatalysts have shown particular promise, enabling high yields and diastereoselectivity under low catalyst loadings. nih.gov

Strain-Release Functionalization: The inherent ring strain of azetidine precursors like 1-azabicyclo[1.1.0]butane (ABB) can be harnessed for novel functionalization reactions. nih.gov Nickel-catalyzed Suzuki cross-coupling reactions, for instance, can utilize the ring strain to facilitate the introduction of aryl and other groups, providing access to complex azetidines that are otherwise difficult to synthesize. nih.gov

Gold-Catalyzed Cyclization: Gold catalysts have been employed in the oxidative cyclization of N-propargylsulfonamides to produce azetidin-3-ones, which are versatile intermediates for further functionalization. nih.gov This method avoids the use of potentially hazardous diazo compounds and allows for the stereoselective synthesis of chiral azetidines. nih.gov

Aza-Michael Additions: The aza-Michael addition of NH-heterocycles to activated alkenes like methyl 2-(azetidin-3-ylidene)acetates provides an efficient route to 3-substituted azetidine derivatives, which can serve as novel amino acid building blocks. mdpi.com

These innovative catalytic systems and synthetic strategies are crucial for expanding the available toolkit for chemists, enabling the efficient and selective synthesis of complex azetidine derivatives like this compound for further investigation.

Deeper Understanding of Structure-Activity Relationships through Advanced Computational and Experimental Methods

The azetidine ring is more than just a linker; its defined three-dimensional structure significantly influences how a molecule interacts with its biological target. enamine.net Understanding the structure-activity relationships (SAR) of azetidine-containing compounds is paramount for rational drug design. Future research will increasingly rely on a synergy between advanced computational and experimental methods to elucidate these relationships.

Computational Approaches: Quantum mechanical calculations and molecular modeling are becoming indispensable tools. These methods can predict the preferred conformations of azetidine-containing molecules, analyze their electronic properties, and model their binding to target proteins. This predictive power helps to prioritize which derivatives to synthesize, saving time and resources.

Experimental Approaches: Systematic experimental studies remain the cornerstone of SAR. By synthesizing analogues of a lead compound with variations at specific positions, researchers can probe the importance of each part of the molecule for its biological activity. For example, studies on 2-azetidinone-1-sulfonic acid derivatives have examined the effect of different substituents at the 4-position on antibacterial activity. nih.gov Similarly, research into triple reuptake inhibitors involved the synthesis of 86 analogues based on a 3-aryl-3-oxypropylamine scaffold to identify the most promising candidates. nih.gov The substitution pattern on the benzyl (B1604629) group and the azetidine ring itself can significantly impact molecular properties and biological function.

A key aspect of the azetidine scaffold is its role as a conformationally restricted element. enamine.net This rigidity can lead to a decrease in the entropy of binding to a biological target, potentially resulting in higher affinity and selectivity. enamine.net The introduction of the this compound moiety into larger molecules allows researchers to explore specific regions of chemical space with a well-defined three-dimensional vector, fine-tuning interactions with target proteins.

Identification of New Biological Targets and Therapeutic Applications

The azetidine scaffold is present in compounds with a remarkably broad range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties, and they are also explored for treating central nervous system (CNS) disorders. technologynetworks.comnih.gov While the specific biological targets of this compound itself are a subject for future investigation, the known activities of related compounds provide fertile ground for exploration.

Azetidine derivatives have shown promise in several key therapeutic areas:

Oncology: Azetidine-containing compounds have been investigated as anticancer agents. nih.gov Their rigid structure can be used to mimic natural ligands and inhibit protein-protein interactions or enzyme activity crucial for cancer cell survival.

Infectious Diseases: The azetidinone (β-lactam) ring is the cornerstone of a major class of antibiotics. researchgate.net Research continues into novel azetidine derivatives to combat antibiotic resistance. medwinpublishers.com For example, certain 3-chloro-azetidin-2-one derivatives have demonstrated good antibacterial activity against Staphylococcus aureus. medwinpublishers.com Furthermore, novel azetidinones have shown potential as antiviral agents, with some derivatives inhibiting human coronavirus replication. nih.gov Other spirocyclic azetidines have exhibited excellent activity against Mycobacterium tuberculosis. mdpi.com

CNS Disorders: The ability of the azetidine scaffold to provide access to new three-dimensional chemical space is particularly valuable for CNS drug discovery, where crossing the blood-brain barrier is a significant challenge. nih.gov Azetidine derivatives have been designed as triple reuptake inhibitors for potential antidepressant applications and are being investigated for neurological conditions like Parkinson's disease. nih.govtechnologynetworks.com

Inflammation: Azetidin-2-one (B1220530) derivatives of ferulic acid have been evaluated as promising anti-inflammatory agents. jmchemsci.com

The specific 4-chloro-3-fluoro substitution pattern on the benzyl group of this compound provides a unique electronic and steric profile that could be exploited to achieve selectivity for new biological targets. Future research will likely involve screening this compound and its derivatives against a wide array of enzymes and receptors to uncover novel therapeutic opportunities.

Integration of Azetidine Scaffolds in Complex Molecular Architectures

The true potential of building blocks like this compound is realized when they are incorporated into larger, more complex molecules. The azetidine ring serves as a versatile scaffold, allowing for the precise spatial arrangement of various functional groups. nih.gov This has led to its use in the synthesis of diverse and complex molecular frameworks, including fused, bridged, and spirocyclic ring systems. nih.gov

The development of diversity-oriented synthesis (DOS) pathways utilizes scaffolds like azetidines to rapidly generate libraries of structurally complex and diverse small molecules. nih.gov These libraries are invaluable for screening for new biological activities and identifying novel drug leads. For example, densely functionalized azetidine ring systems have been diversified to create libraries of molecules aimed at CNS targets. nih.gov

Furthermore, the azetidine ring can function as a bioisostere, a chemical substituent that can replace another group without significantly altering the biological activity but potentially improving physicochemical or pharmacokinetic properties. researchgate.net For instance, azetidine moieties have been used as bioisosteric replacements for piperidine (B6355638) rings in the development of analogues of a melanocortin-1 receptor (MC-1R) agonist and a vesicular acetylcholine (B1216132) transporter (VAChT) inhibitor, highlighting the scaffold's potential in drug optimization studies. nih.gov The synthesis of novel amino acid derivatives containing azetidine rings also opens up possibilities for their incorporation into peptides and other biomolecules. mdpi.com

The continued development of synthetic methods that allow for the seamless integration of the this compound unit into these complex architectures will be a driving force in the discovery of next-generation therapeutics.

Q & A

Q. NMR Spectroscopy :

  • ¹H/¹³C NMR : Confirm benzyl (δ 3.5–4.0 ppm for CH₂) and azetidine (δ 2.8–3.2 ppm for N-CH₂) protons. Fluorine coupling (³J₃₋₄ ≈ 8–12 Hz) in ¹⁹F NMR distinguishes substitution patterns .

Q. Mass Spectrometry :

  • HRMS (ESI⁺) : Expect [M+H]⁺ at m/z 214.05 (C₁₀H₁₁ClFN⁺). Fragmentation peaks at m/z 123 (benzyl loss) and 91 (azetidine ring cleavage) .

HPLC : Use C18 columns (ACN/H₂O gradient) with UV detection at 254 nm. Purity ≥95% required for pharmacological assays .

Advanced Research Questions

Q. What strategies mitigate azetidine ring instability during functionalization of this compound?

  • Experimental Design :
  • Protection of the azetidine nitrogen : Introduce Boc or Fmoc groups prior to benzylation. Deprotect with TFA/DCM (1:1) post-synthesis .
  • Low-temperature reactions : Perform alkylation or acylation at –20°C to suppress ring-opening. Monitor by ¹H NMR for decomposition (e.g., new peaks at δ 1.2–1.5 ppm) .
  • Stabilizing counterions : Hydrochloride salts (e.g., 3-(fluoromethyl)azetidine HCl) improve crystallinity and shelf life. Characterize salt forms via XRPD .

Q. How do electronic effects of the 4-chloro-3-fluorobenzyl group influence the compound’s reactivity in cross-coupling reactions?

  • Data Analysis :
  • Electron-withdrawing effects : The Cl/F substituents reduce electron density on the benzyl CH₂, slowing SN2 reactions but enhancing Suzuki-Miyaura coupling (e.g., with aryl boronic acids).
  • Contradictory observations : Some studies report lower yields in Pd-catalyzed reactions due to steric hindrance from the ortho-fluoro group. Resolve by using bulky ligands (e.g., SPhos) .
    • Case Study :
  • Suzuki coupling with 4-methoxyphenylboronic acid achieved 78% yield with Pd(dba)₂/SPhos in THF at 80°C, vs. 45% yield with Pd(PPh₃)₄ .

Q. What pharmacological screening approaches are suitable for evaluating this compound derivatives?

  • Methodology :

Kinase inhibition assays : Use TR-FRET-based kits (e.g., EGFR, JAK2) with ATP concentrations near Kₘ. IC₅₀ values <1 µM suggest therapeutic potential .

GPCR profiling : Screen against β-adrenergic or serotonin receptors via cAMP accumulation assays. Normalize data to control ligands (e.g., isoproterenol for β₂AR) .

Cytotoxicity : Test in HEK293 or HepG2 cells using MTT assays. Compare selectivity indices (IC₅₀ for target vs. cells) to prioritize leads .

Q. How can researchers resolve contradictions in reported solubility data for this compound derivatives?

  • Critical Analysis :
  • Salt forms : Hydrochloride salts (e.g., 3-[4-(trifluoromethyl)phenyl]azetidine HCl) show higher aqueous solubility (≥10 mg/mL) vs. free bases (<1 mg/mL) .
  • Solvent systems : Use DMSO for stock solutions (50 mM), but confirm compound stability via LC-MS after 24h storage .
  • Contradictory reports : Discrepancies may arise from polymorphic forms. Characterize batches via DSC (melting point ±2°C) and solubility in biorelevant media (FaSSGF) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.